molecular formula C14H11NO B15365030 2-(3-Ethynylphenoxy)aniline

2-(3-Ethynylphenoxy)aniline

Cat. No.: B15365030
M. Wt: 209.24 g/mol
InChI Key: XAAKTSPCSCJSOO-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenoxy)aniline is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a phenol ring, further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethynylphenoxy)aniline typically involves the following steps:

  • Bromination: The starting material, 3-ethynylphenol, undergoes bromination to introduce a bromo group at the ortho position.

  • Nucleophilic Substitution: The bromo group is then substituted with an aniline group through nucleophilic substitution reactions.

  • Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethynylphenoxy)aniline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Reagents like bromine (Br₂) and sodium nitrite (NaNO₂) are often used.

Major Products Formed:

  • Oxidation: Nitro derivatives of this compound.

  • Reduction: Amino derivatives of this compound.

  • Substitution: Various halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(3-Ethynylphenoxy)aniline has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(3-Ethynylphenoxy)aniline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

2-(3-Ethynylphenoxy)aniline is unique due to its specific structural features. Similar compounds include:

  • 2-(3-Ethynylphenoxy)acetic acid: This compound differs by having an acetic acid group instead of an aniline group.

  • 3-Ethynylphenol: This compound lacks the aniline group, making it less reactive in certain biological applications.

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Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-(3-ethynylphenoxy)aniline

InChI

InChI=1S/C14H11NO/c1-2-11-6-5-7-12(10-11)16-14-9-4-3-8-13(14)15/h1,3-10H,15H2

InChI Key

XAAKTSPCSCJSOO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=CC=CC=C2N

Origin of Product

United States

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